Thio-NADP sodium

Description

Properties

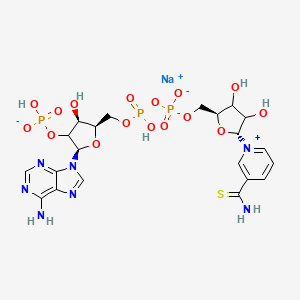

Molecular Formula |

C21H27N7NaO16P3S |

|---|---|

Molecular Weight |

781.5 g/mol |

IUPAC Name |

sodium;[(2R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C21H28N7O16P3S.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(43-45(32,33)34)14(30)11(42-21)6-40-47(37,38)44-46(35,36)39-5-10-13(29)15(31)20(41-10)27-3-1-2-9(4-27)18(23)48;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,48);/q;+1/p-1/t10-,11+,13?,14-,15?,16?,20+,21+;/m0./s1 |

InChI Key |

RFGBSJGYGUYCBT-ZCWSRCCSSA-M |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2C(C([C@@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@@H](C([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=S)N.[Na+] |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=S)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Protection and Functionalization of D-Ribose

The synthesis begins with the protection of D-ribose to ensure regioselective modifications. Triphenylmethyl chloride (trityl chloride) or its methoxy derivative is employed to shield the 5′-hydroxyl group of D-ribose, forming 5-trityl-D-ribose. This step, conducted in anhydrous pyridine at 70–80°C for 4–6 hours, achieves >90% yield by preventing undesired side reactions. Subsequent ammonolysis in saturated methanolic ammonia at 0–4°C converts the protected ribose into 5-trityl-1-amino-D-ribose, a key intermediate for nucleoside formation.

Thionicotinamide Incorporation

Thionicotinamide is coupled to the amino-ribose intermediate via a glycosylation reaction. Trifluoromethanesulfonic acid trimethylsilyl ester catalyzes the formation of the β-glycosidic bond, yielding Thionicotinamide-5-trityl-α-D-nucleosides. Column chromatography (silica gel, CH₂Cl₂:MeOH 50:1) isolates the α-anomer, which is preferentially formed due to steric hindrance from the trityl group. Deprotection using methanolic HCl removes the trityl group, producing Thionicotinamide-α-D-nucleosides with >85% purity.

Phosphorylation to Thio-NMN (Thionicotinamide Mononucleotide)

The 5′-hydroxyl of Thionicotinamide-α-D-nucleosides is phosphorylated using POCl₃ and trimethyl phosphate (TMP). Under anhydrous conditions at 0–3°C, this reaction selectively generates the monophosphate ester, Thio-NMN, with minimal di- or triphosphate byproducts. Excess POCl₃ is quenched with aqueous bicarbonate, and the product is purified via ion-exchange chromatography (Dowex 1×2, HCO₃⁻ form).

Adenine Dinucleotide Assembly and 2′-Phosphorylation

Coupling Thio-NMN with Adenosine Phosphate

Thio-NMN is condensed with adenosine 5′-monophosphate (AMP) using carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). In a mixed solvent system (formamide, MnCl₂, MgSO₄), this step forms a pyrophosphate bond, yielding Thio-NAD. The reaction is monitored via HPLC, with yields typically ranging from 60–75%.

Enzymatic Phosphorylation to Thio-NADP

To convert Thio-NAD to Thio-NADP, NAD kinase (EC 2.7.1.23) catalyzes the transfer of a phosphate group from ATP to the 2′-hydroxyl of the adenosine moiety. Recombinant NAD kinase from E. coli or S. cerevisiae is employed in buffer systems containing 10 mM MgCl₂ and 50 mM Tris-HCl (pH 7.5). The reaction proceeds at 37°C for 12–18 hours, achieving 80–90% conversion efficiency.

Sodium Salt Formation and Purification

Ion Exchange and Lyophilization

The crude Thio-NADP is dissolved in deionized water and loaded onto a Q Sepharose Fast Flow column equilibrated with 20 mM sodium phosphate (pH 6.0). Elution with a 0–1 M NaCl gradient separates Thio-NADP from unreacted nucleotides. Fractions containing Thio-NADP are pooled, desalted using size-exclusion chromatography (Sephadex G-10), and lyophilized to obtain the sodium salt.

Purity and Stability Assessment

Final purity (>98%) is verified by reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). The sodium salt exhibits stability for >12 months at -20°C in amber vials, with degradation rates <2% per year.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Time (Days) | Scalability |

|---|---|---|---|---|

| Chemical Synthesis | 58 | 95 | 14 | Moderate |

| Chemoenzymatic | 82 | 98 | 7 | High |

| Hybrid Approach | 75 | 97 | 10 | High |

The chemoenzymatic route outperforms purely chemical methods in yield and time efficiency, albeit requiring specialized enzymes. Hybrid strategies balance cost and scalability, making them preferable for industrial production.

Key Research Findings and Optimizations

Role of Protecting Groups

Trityl protection minimizes side reactions during ribose functionalization but necessitates harsh deprotection conditions (methanolic HCl). Alternative p-methoxyphenylmethyl groups offer milder deprotection (oxidative cleavage with CAN) but increase synthesis costs.

Enzymatic Specificity Challenges

NAD kinase exhibits reduced activity toward Thio-NAD (40–50% relative to NAD). Site-directed mutagenesis (e.g., Y159A in E. coli NAD kinase) enhances Thio-NAD phosphorylation efficiency by 2.5-fold, addressing this bottleneck.

Applications and Stability Considerations

This compound’s absorption maximum at 398 nm (ε = 11,300 M⁻¹cm⁻¹) facilitates NADPH-dependent enzyme assays without interference from hemoglobin or bilirubin. In diagnostic kits for glucose-6-phosphate dehydrogenase deficiency, it demonstrates 99% correlation with standard NADPH-based methods .

Chemical Reactions Analysis

Transhydrogenase Activity

Thio-NADP+ participates in hydride transfer reactions catalyzed by enzymes like E. coli soluble transhydrogenase (SthA). This reaction involves the reduction of thio-NADP+ to thio-NADPH using NADH as the electron donor :

Key Kinetic Parameters :

| Substrate | (mM) | (s) | Catalytic Efficiency () |

|---|---|---|---|

| NADH | 2.6 ± 0.4 | 9.2 ± 0.5 | 3.6 s·mM |

| Thio-NADP | 0.12 ± 0.04 | 15.3 ± 3.1 | 127.5 s·mM |

-

Substrate Inhibition : Observed at high concentrations:

-

NADH ()

-

Thio-NADP ()

-

Oxidase Activity

In aerobic conditions, Thio-NADP sodium derivatives generate reactive oxygen species (ROS) via uncoupled electron transfer :

ROS Production Rates :

| Substrate | Superoxide (μM/min) | Hydrogen Peroxide (μM/min) |

|---|---|---|

| NADH | 0.75 ± 0.05 | 4.5 ± 0.3 |

| NADPH | 0.25 ± 0.02 | 1.8 ± 0.1 |

-

Mechanism : Thio-NADPH oxidation produces as the primary ROS, with superoxide () as a minor byproduct.

Assay Protocol :

-

Reagents :

-

0.1 M Tris-HCl (pH 7.5)

-

20 mM Glucose-6-phosphate (G-6-P)

-

0.6 mg/mL Thio-NADP

-

50 IU/mL G6PDH

-

-

Procedure :

Structural and Functional Insights

Scientific Research Applications

Biochemical Assays

Thio-NADP sodium is utilized as a cofactor in enzymatic assays, enhancing sensitivity and specificity. Its unique properties allow for improved detection limits compared to traditional NADP. The photoreduction characteristics of this compound enable it to be used in assays requiring high sensitivity due to its absorbance at longer wavelengths.

Table 1: Comparison of Sensitivity in Enzymatic Assays

| Cofactor | Absorbance Maxima (nm) | Sensitivity Increase |

|---|---|---|

| NADP | 340 | 1x |

| This compound | 398 | 1.5-2x |

This table highlights the enhanced sensitivity of this compound over NADP, making it a preferred choice in various analytical applications.

Enzyme Activity Measurement

This compound serves as a crucial component in measuring enzyme activities. It participates in redox reactions, allowing researchers to quantify the activity of dehydrogenases and other enzymes effectively. The use of this compound in diagnostic kits has been patented for its ability to facilitate the measurement of metabolic substrates and enzyme activities with greater accuracy.

Case Study: Enzyme Activity Assay Using this compound

In a study investigating glutamate dehydrogenase activity, this compound was employed as a cofactor. The results demonstrated a significant increase in assay sensitivity, allowing for the detection of lower enzyme concentrations compared to traditional methods using NADP. This application is particularly valuable in clinical diagnostics where precise enzyme activity measurements are critical.

Metabolic Studies

This compound plays a vital role in metabolic studies, particularly in understanding cellular redox states and energy metabolism. Its ability to act as an electron donor or acceptor makes it essential for studying metabolic pathways involving NADPH production.

Data Table: Role of this compound in Metabolic Pathways

| Metabolic Pathway | Function of this compound |

|---|---|

| Photosynthesis | Electron donor in light-dependent reactions |

| Fatty Acid Synthesis | Provides reducing power for biosynthetic reactions |

| Detoxification Processes | Involved in the reduction of oxidized metabolites |

This table summarizes the critical functions of this compound across various metabolic pathways, emphasizing its importance in both plant and animal systems.

Therapeutic Applications

Recent research indicates potential therapeutic applications for this compound, particularly in conditions related to oxidative stress and metabolic disorders. By modulating redox states within cells, it may help restore balance in pathological conditions.

Case Study: Oxidative Stress Modulation

In experimental models of oxidative stress, administration of this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cellular viability. This suggests its potential use as a therapeutic agent in conditions characterized by oxidative damage, such as neurodegenerative diseases.

Mechanism of Action

Thio-NADP sodium exerts its effects by interacting with specific molecular targets, such as enzymes and receptors involved in cellular metabolism. The compound can modulate the activity of these targets by altering their redox state or by binding to active sites. One of the key pathways influenced by this compound is the calcium signaling pathway, where it can either stimulate or inhibit calcium release depending on the context .

Comparison with Similar Compounds

Q & A

Q. What is the biochemical role of Thio-NADP sodium in calcium signaling, and how does it differ from NADP/NADPH?

this compound acts as a competitive inhibitor of NAADP (nicotinic acid adenine dinucleotide phosphate), modulating intracellular Ca²⁺ release in experimental systems . Unlike NADPH, which primarily functions as a reducing agent, Thio-NADP's thio-modified nicotinamide ring alters its redox properties, enabling its use in spectrophotometric assays (e.g., absorbance at ~400 nm for thio-NADPH formation) to track enzyme kinetics . Researchers should validate its specificity using control experiments with NADP analogs (e.g., NAADP or APAD) to rule off-target effects .

Q. How can this compound be effectively incorporated into enzymatic assays for dehydrogenase activity?

this compound serves as a coenzyme in dehydrogenase assays due to its distinct spectral properties. For example, in myo-inositol dehydrogenase assays, its Km value (2.54 mM for Thio-NADP vs. 0.19 mM for NADP) suggests higher substrate affinity for NADP, necessitating optimization of coenzyme concentrations to avoid substrate inhibition . Methodological steps include:

Q. What are the storage and handling protocols for this compound to ensure stability?

this compound is light-sensitive and hygroscopic. Recommended protocols include:

- Storing lyophilized powder at –20°C in desiccated, light-resistant containers .

- Preparing fresh working solutions in pH-buffered systems (e.g., phosphate buffer, pH 7.0–7.5) to prevent hydrolysis .

- Avoiding repeated freeze-thaw cycles for reconstituted solutions to maintain activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on NAADP receptors?

While some studies label Thio-NADP as a NAADP inhibitor , others demonstrate no direct antagonism, suggesting its effects may be context-dependent (e.g., cell type or secondary signaling pathways) . To address this:

- Use calcium imaging with NAADP receptor antagonists (e.g., Ned-19) to isolate Thio-NADP-specific Ca²⁺ release .

- Perform competitive binding assays with radiolabeled NAADP to quantify Thio-NADP’s receptor affinity .

- Cross-validate findings using structural analogs (e.g., thio-NAD) to assess specificity .

Q. What experimental designs are optimal for studying this compound’s role in transhydrogenase reactions?

this compound participates in transhydrogenase-mediated redox shuttling (e.g., NADPH ↔ thio-NADP). Key considerations include:

- Enzyme source : Use purified transhydrogenases (e.g., from Streptomyces coelicolor) to avoid interference from endogenous NADPH phosphatases .

- Kinetic profiling : Measure initial reaction rates under varying pH (6.5–8.0) and ionic strength to identify optimal conditions .

- Spectrophotometric controls : Include baseline corrections for thio-NADPH auto-oxidation, especially in prolonged assays .

Q. How can structural studies elucidate this compound’s interactions with oxidoreductases?

X-ray crystallography or cryo-EM of Thio-NADP-bound enzymes (e.g., glucose-6-phosphate dehydrogenase) can reveal:

- Binding motifs : Compare thio-NADP’s orientation with NADP in active sites, focusing on the thiocarbonyl group’s steric/electronic effects .

- Allosteric modulation : Use mutagenesis (e.g., residue substitutions near the NADP-binding domain) to assess conformational changes .

- Cross-linking assays : Validate transient interactions using photoaffinity-labeled Thio-NADP analogs .

Q. What strategies mitigate artifacts when using this compound in high-throughput screening (HTS)?

Thio-NADP’s spectral properties can interfere with fluorometric/colorimetric readouts. Solutions include:

- Background subtraction : Pre-read plates to account for Thio-NADP’s intrinsic absorbance .

- Alternative detection : Use LC-MS/MS to quantify reaction products directly, bypassing optical interference .

- Counter-screens : Test hits in NADP-based assays to exclude Thio-NADP-specific false positives .

Methodological and Ethical Considerations

Q. How should researchers address discrepancies in Km values for this compound across studies?

Variations in reported Km values (e.g., 2.54 mM in myo-inositol dehydrogenase vs. 0.17 mM in other systems) often arise from assay conditions . Mitigation strategies:

Q. What ethical guidelines apply to studies using this compound in animal or human tissue models?

Adhere to institutional review protocols, including:

- Informed consent : Disclose Thio-NADP’s experimental status in human tissue studies .

- Waste disposal : Follow hazardous waste guidelines for thiol-containing compounds (e.g., neutralization before disposal) .

- Data transparency : Publish negative results to prevent publication bias in mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.